molecular formula C12H19NO4 B2641463 2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid CAS No. 2402789-91-5

2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid

Cat. No.: B2641463
CAS No.: 2402789-91-5
M. Wt: 241.287
InChI Key: WZSILGJSQMMXGP-BDAKNGLRSA-N
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Description

2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
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Scientific Research Applications

Cyclopentenones as Potential Inhibitors

Cyclopentenones, closely related to the compound due to the structural similarity in cyclopentenyl groups, were designed as potential alkylating inhibitors of penicillin-sensitive enzymes. However, the studies indicated these compounds were inactive in all tests conducted, suggesting a specific reactivity profile that may require further investigation for potential applications in enzymatic inhibition or modification (Durand, Marchand-Brynaert, & Ghosez, 1993).

Optimization of 2-Alkoxyacetates in Kinetic Resolution

In the realm of organic synthesis, specifically in the kinetic resolution of racemic amines, the activity of acetic acid esters modified with electron-withdrawing 2-alkoxy-groups has been explored. This study demonstrates the effectiveness of certain isopropyl esters, closely related by functional group substitution, for enantiomer-selective N-acylation. The research highlights the potential of these compounds in synthesizing enantiomerically enriched products, which is crucial for the development of pharmaceuticals and fine chemicals (Olah et al., 2018).

General Synthesis of Furan-2-acetic Esters

The palladium-catalyzed oxidative carbonylation of (Z)-2-En-4-yn-1-ols to yield substituted furan-2-acetic esters showcases an application in organic synthesis where similar structural motifs are utilized. The process, involving cyclization and alkoxycarbonylation, provides an efficient route to furan-2-acetic esters under relatively mild conditions. This synthesis pathway may offer insights into the reactivity and potential chemical transformations of cyclopentenyl derivatives (Gabriele et al., 1999).

Properties

IUPAC Name

2-[(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSILGJSQMMXGP-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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